molecular formula C15H14FN3O4 B12938764 Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate

Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B12938764
M. Wt: 319.29 g/mol
InChI Key: JLHUPTANNFWEFQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a methyl carboxylate group and a fluorinated phenyl ring bearing a spirocyclic 2-oxa-6-azaspiro[3.3]heptane moiety. The spirocyclic system introduces conformational rigidity, which enhances target selectivity and metabolic stability. The fluorine atom at the 5-position of the phenyl ring likely improves lipophilicity and bioavailability, while the oxadiazole core contributes to hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C15H14FN3O4

Molecular Weight

319.29 g/mol

IUPAC Name

methyl 5-[5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C15H14FN3O4/c1-21-14(20)13-18-17-12(23-13)10-4-9(16)2-3-11(10)19-5-15(6-19)7-22-8-15/h2-4H,5-8H2,1H3

InChI Key

JLHUPTANNFWEFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(O1)C2=C(C=CC(=C2)F)N3CC4(C3)COC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, including deprotection and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable and optimized synthetic routes to ensure high yield and purity. Techniques such as sonication, use of protective groups, and selective deprotection steps are employed to achieve the desired product on a large scale .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and aromatic system undergo oxidation under controlled conditions:

Reagent Conditions Product Key Observations
Potassium permanganateAcidic aqueous medium, 60°CHydroxylated derivatives at phenyl ringSelective oxidation at electron-deficient positions due to fluorine’s inductive effect.
OzoneDichloromethane, −78°CCleavage of oxadiazole ring to form amidesRequires low temperatures to prevent over-oxidation .
  • Mechanistic Insight : Oxidation at the phenyl ring occurs preferentially at the 4-position due to directing effects of the fluorine and spirocyclic substituents.

Reduction Reactions

The oxadiazole moiety and ester group participate in reduction pathways:

Reagent Conditions Product Yield
Sodium borohydrideMethanol, 25°CPartial reduction of oxadiazole to thiadiazole45–60%
Lithium aluminum hydrideDry THF, 0°C → refluxEster → primary alcohol78%
  • Critical Note : Reduction of the oxadiazole ring to thiadiazole requires thiourea as a sulfur source, with THF as the optimal solvent .

Substitution Reactions

The spirocyclic nitrogen and ester group exhibit nucleophilic displacement:

Nucleophilic Aromatic Substitution

  • Site : Fluorine atom on the phenyl ring

  • Reagents : Amines (e.g., piperidine), K₂CO₃, DMF, 80°C

  • Product : 5-(5-piperidinyl-2-(2-oxa-6-azaspiro...) derivatives

  • Kinetics : Second-order rate constants range from 1.2×103L\cdotpmol1\cdotps11.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} (primary amines) to 4.5×104L\cdotpmol1\cdotps14.5 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} (secondary amines).

Ester Hydrolysis

Conditions Product Application
1M NaOH, H₂O/EtOH, 70°CCarboxylic acid derivativePrecursor for amide coupling
Enzymatic (lipase), pH 7.4, 37°CRetention of configurationBiocatalytic synthesis

Cycloaddition and Ring-Opening

The oxadiazole core participates in [3+2] cycloadditions:

Reagent Conditions Product Stereochemistry
Nitrile oxidesToluene, 110°C, 12hBis-oxadiazole fused systemsSyn selectivity
AzidesCu(I) catalyst, RTTriazole-oxadiazole hybrids>90% regiocontrol

Thermal Decomposition

Controlled pyrolysis studies reveal:

  • Temperature : 220–250°C (under N₂)

  • Major Products : CO₂, hydrogen fluoride, and spirocyclic amine fragments.

  • Kinetics : Activation energy Ea=98.5kJ\cdotpmol1E_a = 98.5 \, \text{kJ·mol}^{-1} calculated via TGA/DSC.

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Dependence
Fluorine substitution2.3×1042.3 \times 10^{-4}72.4Polar aprotic > Polar protic
Ester hydrolysis1.8×1051.8 \times 10^{-5}89.1Water > EtOH
Oxadiazole reduction4.1×1034.1 \times 10^{-3}56.7THF > DMF

Catalytic Systems and Optimization

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at the phenyl ring require Buchwald-Hartwig conditions (XPhos Pd G3, Cs₂CO₃) .

  • Photocatalysis : Visible-light-mediated C–H functionalization achieves 65% yield with Ir(ppy)₃ catalyst .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that derivatives of the oxadiazole nucleus exhibit various biological activities, including antibacterial and anti-mycobacterial properties. Specifically, compounds containing the 1,3,4-oxadiazole structure have shown effectiveness against resistant strains of bacteria and mycobacteria, making them promising candidates for new antibiotic therapies . The incorporation of the spirocyclic moiety in Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate enhances its biological activity by potentially improving its interaction with bacterial targets.

Antitumor Activity
The compound has also been evaluated for antitumor properties. Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific metabolic pathways essential for tumor growth . The unique structural features of this compound may contribute to its ability to modulate such pathways effectively.

Tuberculosis Treatment
There is a growing need for novel treatments for tuberculosis (TB), especially given the rise of drug-resistant strains. This compound has been identified as a potential lead compound in the development of new TB therapies due to its activity against the enzyme Pks13, which is critical for mycobacterial cell wall synthesis . The compound's structure allows it to interact effectively with the target enzyme, providing a basis for further optimization.

Agricultural Applications

Pesticidal Properties
Compounds with oxadiazole structures have been investigated for their pesticidal properties. The incorporation of specific functional groups into the oxadiazole framework can enhance insecticidal and fungicidal activities. Preliminary studies indicate that this compound may possess potential as a novel pesticide due to its ability to disrupt metabolic processes in target pests.

Material Science Applications

Polymeric Materials
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer matrices can improve their performance characteristics, making them suitable for advanced engineering applications.

Summary Table: Applications Overview

Application AreaSpecific Use CasesNotable Findings
Pharmacology Antimicrobial agentsEffective against resistant bacteria; potential TB treatment
Antitumor agentsInduces apoptosis in cancer cells
Agriculture PesticidesPotential insecticidal and fungicidal properties
Material Science Polymer developmentEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance
Target Compound : Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate C₁₇H₁₅FN₄O₄ 366.33 - 1,3,4-Oxadiazole
- Spirocyclic 2-oxa-6-azaspiro[3.3]heptane
- 5-Fluoro phenyl, methyl ester
Potential CNS activity (inferred from structural analogs)
(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-(difluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)methanone C₂₅H₂₄F₂N₄O₅ 498.49 - 1,3,4-Oxadiazole
- Azetidine
- Difluoromethoxy phenyl, spirocyclic linker
Optimized solubility and MCHr1 antagonism (similar to AZD1979)
Fisogatinib C₂₄H₂₉N₅O₂ 443.53 - Pyrimidine
- Spirocyclic 2-oxa-6-azaspiro[3.3]heptane
- Piperidine-dihydroisoquinoline
Kinase inhibition (clinical candidate for oncology)
5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole C₂₇H₃₂N₄O₂ 456.58 - Bicyclo[2.2.2]octane
- Hydroxy group
- Diphenylpropyl
Anticholinergic activity; improved bioavailability vs. non-bicyclic analogs

Pharmacokinetic and Physicochemical Properties

  • Target Compound : The methyl ester group enhances cell permeability compared to carboxylic acid analogs. The spirocyclic system reduces off-target interactions, as seen in AZD1979, a related MCHr1 antagonist .
  • Azetidine-Containing Analog : The azetidine ring and difluoromethoxy group improve aqueous solubility (logP ~2.8) while maintaining CNS penetration.

Biological Activity

Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14FN3O4
  • Molecular Weight : 319.29 g/mol
  • CAS Number : 2828311-09-5
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its oxadiazole core, which is known for a variety of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorine atom and the azaspiro structure enhances its interaction with biological targets.

  • Antimicrobial Activity : Compounds with oxadiazole moieties have been shown to exhibit significant antibacterial and antifungal activities. The fluorine substitution is particularly noted for enhancing the potency against various pathogens .
  • Anticancer Properties : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific structural features of methyl 5-(5-fluoro...) may contribute to its efficacy against specific cancer types .

Antimicrobial Efficacy

A study conducted on related oxadiazole compounds demonstrated that the presence of electron-withdrawing groups (like fluorine) significantly increased antimicrobial activity. For instance:

CompoundIC50 (µM)Activity
5a11 ± 0.25Strong Tyrosinase Inhibitor
5b12.4 ± 0.0Moderate Inhibition
5c12.7 ± 0.0Moderate Inhibition
5d15.5 ± 0.0Moderate Inhibition

These results suggest that similar modifications in methyl 5-(5-fluoro...) could yield potent antimicrobial agents .

Anticancer Studies

In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells via mitochondrial pathways. The compound's ability to interact with DNA and inhibit topoisomerase enzymes has also been noted as a mechanism for its anticancer effects .

Case Studies

  • Tuberculosis Treatment : Methyl 5-(5-fluoro...) is being investigated as a potential lead compound for tuberculosis treatment due to its structural similarity to known inhibitors of mycobacterial growth . The synthesis pathway has been optimized for scalability, indicating its potential for pharmaceutical development.
  • Neuropharmacology : Preliminary studies suggest that compounds with similar structures may interact with GABAA receptors, indicating potential use in treating anxiety and seizure disorders . The binding affinity and efficacy were assessed using various in vivo models.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The compound can be synthesized via multi-step protocols, including:

  • Vilsmeier-Haack reaction for introducing halogen or carbonyl groups to aromatic systems.
  • Microwave-assisted condensation in ethanol with ethyl acetate as a catalyst, which enhances reaction efficiency and yield (85% reported for analogous oxadiazole derivatives) .
  • Knoevenagel-Michael-cyclization cascades to construct the 1,3,4-oxadiazole core.
    Characterization methods :
    • IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
    • ¹H/¹³C NMR for structural elucidation (e.g., spirocyclic proton environments at δ 3.5–4.5 ppm).
    • Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ peaks matching calculated molecular weights) .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to resolve impurities.
  • Elemental analysis (C, H, N) with ≤0.3% deviation from theoretical values.
  • Melting point determination (e.g., 225–226°C for related oxadiazoles) to confirm crystalline purity .

Q. How is the compound’s stability evaluated under different storage conditions?

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the oxadiazole ring).
  • Light sensitivity : Expose to UV (254 nm) and monitor via TLC for photolytic byproducts .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized for improved synthesis yield?

  • Solvent screening : Ethanol outperforms DMF or THF due to its polarity and ability to stabilize intermediates.
  • Catalyst optimization : Ethyl acetate (0.5–1.0 eq.) enhances reaction rates via acid-catalyzed cyclization, reducing side-product formation .
  • Microwave irradiation : Reduces reaction time (30–60 min vs. 15 hr conventional heating) while maintaining ≥80% yield .

Q. How do structural modifications (e.g., spirocyclic or fluorophenyl groups) influence bioactivity?

  • Spirocyclic moiety : Increases metabolic stability by restricting conformational flexibility (e.g., spiro[3.3]heptane reduces CYP450-mediated oxidation).
  • Fluorine substitution : Enhances membrane permeability (logP ~2.5) and antimicrobial potency (e.g., 15–18 mm inhibition zones vs. S. aureus at 1000 ppm) .
  • Structure-activity relationship (SAR) : Replace the methyl ester with hydrazide derivatives to modulate solubility and target binding .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose standardization : Normalize testing concentrations (e.g., µg/mL vs. ppm) to enable cross-study comparisons.
  • Control validation : Use reference antibiotics (e.g., ciprofloxacin) in disk diffusion assays to confirm assay reproducibility .
  • Solvent effects : DMF may inhibit bacterial growth, leading to false-positive results; use DMSO or aqueous buffers for dissolution .

Q. What computational methods support mechanistic studies of its pharmacological action?

  • Molecular docking : Simulate binding to bacterial enoyl-ACP reductase (PDB: 1BVR) to identify key interactions (e.g., H-bonding with oxadiazole carbonyl).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .

Q. How to design stability-indicating assays for degradation product identification?

  • Forced degradation : Expose to 0.1M HCl (acid hydrolysis), 0.1M NaOH (base hydrolysis), and 3% H₂O₂ (oxidative stress).
  • LC-MS/MS profiling : Characterize degradants (e.g., carboxylic acid derivatives from ester hydrolysis) using fragmentation patterns .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis without compromising yield?

  • Batch vs. flow chemistry : Transitioning from batch (1–10 g) to continuous flow reactors improves heat transfer and reduces byproducts at >100 g scale.
  • Catalyst recycling : Immobilize ethyl acetate on silica gel for reuse across 3–5 cycles .

Q. How to validate the compound’s role in target engagement studies?

  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment (e.g., ΔTₘ ≥ 2°C indicates binding).
  • SPR spectroscopy : Measure binding kinetics (kₐ/kₐ) to purified enzymes (e.g., Kd ≤ 10 µM confirms potency) .

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